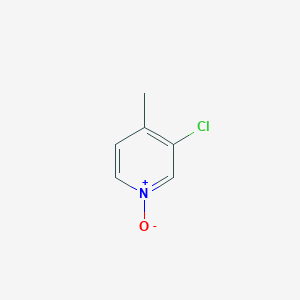

Pyridine, 3-chloro-4-methyl-, 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a class of aromatic heterocyclic compounds derived from pyridines through oxidation of the ring nitrogen atom. This N-oxidation dramatically alters the chemical reactivity of the pyridine ring, making these compounds highly valuable in organic synthesis. researchgate.netsemanticscholar.orgresearchgate.net

Compared to their parent pyridines, which are relatively unreactive towards electrophilic attack, pyridine N-oxides are significantly more susceptible to electrophilic substitution. bhu.ac.in The N-oxide oxygen atom can donate electron density into the aromatic system, increasing the electron density at the C2 and C4 positions, thereby activating them towards electrophiles. bhu.ac.inwikipedia.org Conversely, the N-oxide group also enhances the ring's susceptibility to nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile precursors for the synthesis of a wide array of substituted pyridines. semanticscholar.orgresearchgate.net

Furthermore, the N-oxide moiety serves various other roles in synthetic chemistry. It can act as a directing group in metal-catalyzed C-H functionalization reactions, often facilitating substitution at the C2 position. semanticscholar.org The N-oxide can also function as a mild oxidant, a ligand for transition metal complexes, and an organocatalyst. mdpi.comresearchgate.net A key advantage in multi-step syntheses is the ability to readily remove the N-oxide group through deoxygenation to yield the corresponding substituted pyridine. semanticscholar.org This strategic use of the N-oxide as an "activating and directing" group that can be later removed is a cornerstone of modern heterocyclic chemistry, providing access to complex, biologically active molecules and functional materials. researchgate.netsemanticscholar.orgnih.gov

Distinctive Features of 3-chloro-4-methylpyridine (B42638) 1-oxide for Research

3-chloro-4-methylpyridine 1-oxide (CAS No. 52313-60-7) is a solid compound with a molecular formula of C₆H₆ClNO. sigmaaldrich.comsigmaaldrich.com Its structure is characterized by a unique substitution pattern on the pyridine N-oxide ring that imparts specific reactivity, making it a subject of academic interest.

The key features of this molecule arise from the interplay of its three functional components: the N-oxide group, the C3-chloro substituent, and the C4-methyl substituent.

Electronic Effects: The N-oxide group is strongly electron-withdrawing inductively but can act as a resonance donor, activating the C2, C4, and C6 positions. The chlorine atom at C3 is strongly electron-withdrawing via induction. The methyl group at C4 is electron-donating through hyperconjugation. This combination creates a unique electronic landscape. With the C4 position blocked by the methyl group, electrophilic attack is directed primarily towards the C2 and C6 positions.

Steric Hindrance: The methyl group at the C4 position provides steric bulk that can influence the regioselectivity of reactions at the adjacent C3 and C5 positions.

Reactive Sites: The molecule possesses several potential sites for chemical modification. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution. The methyl group could potentially be functionalized, and the activated C2 and C6 positions are targets for various substitutions. The N-oxide oxygen itself can react with electrophiles.

These distinctive electronic and steric properties make 3-chloro-4-methylpyridine 1-oxide an interesting substrate for studying reaction mechanisms and developing novel synthetic methodologies.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 52313-60-7 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | 3-chloro-4-methyl-1-oxidopyridin-1-ium |

Scope of Academic Research Endeavors

The unique structural characteristics of 3-chloro-4-methylpyridine 1-oxide position it as a valuable tool in various research endeavors, particularly as a versatile building block for synthesizing more complex molecules. chemicalbook.com Academic research can leverage its reactivity to explore new synthetic pathways and construct novel chemical entities.

Key areas of research include:

Nucleophilic Aromatic Substitution: The C3-chloro group can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This allows for the introduction of diverse functional groups at this position, leading to the synthesis of libraries of 3-substituted-4-methylpyridine derivatives.

Directed Functionalization: The N-oxide group can be used to direct metallation or other functionalization reactions to the C2 or C6 positions. Subsequent manipulation of the newly introduced group, followed by deoxygenation, provides a route to highly substituted pyridines that are otherwise difficult to access.

Pyridyne Chemistry: The 3-chloro substitution pattern makes it a potential precursor for the generation of 3,4-pyridyne intermediates. nih.gov Trapping these highly reactive species with various nucleophiles or dienophiles would enable the regioselective difunctionalization of the pyridine core, leading to complex, polysubstituted heterocycles. nih.gov

Synthesis of Biologically Active Scaffolds: Substituted pyridines are prevalent in pharmaceuticals. lookchem.com Research can focus on using 3-chloro-4-methylpyridine 1-oxide as a starting material for the synthesis of novel compounds with potential biological activity, such as analogs of known drugs or entirely new therapeutic scaffolds. For example, related compounds are intermediates in the synthesis of HIV reverse transcriptase inhibitors. google.com

Coordination Chemistry: The N-oxide functionality can act as a ligand to coordinate with various metal centers. Research in this area could involve the synthesis and characterization of novel metal complexes with potential applications in catalysis or materials science.

Table 2: Potential Research Applications

| Research Area | Description of Endeavor |

|---|---|

| Synthetic Methodology | Development of new methods for C-H functionalization, cross-coupling reactions, and nucleophilic substitutions on a uniquely substituted heterocyclic core. |

| Medicinal Chemistry | Use as a scaffold to synthesize novel compounds for screening against various biological targets, building upon the prevalence of the pyridine core in pharmaceuticals. |

| Reactive Intermediates | Investigation of the generation and reactivity of 3,4-pyridyne intermediates for the rapid construction of molecular complexity. |

| Catalysis | Synthesis of novel ligands and metal complexes for applications in homogeneous or heterogeneous catalysis. |

Structure

3D Structure

Properties

CAS No. |

52313-60-7 |

|---|---|

Molecular Formula |

C6H6ClNO |

Molecular Weight |

143.57 g/mol |

IUPAC Name |

3-chloro-4-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6ClNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |

InChI Key |

LDVGRHWDJRETCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=[N+](C=C1)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Functionalization Strategies

The precise introduction of functional groups onto the pyridine (B92270) ring is paramount for the synthesis of the target molecule. This is achieved through carefully controlled regioselective reactions.

Oxidation Pathways for N-Oxide Formation

The initial and crucial step in the synthesis is the oxidation of the nitrogen atom in the 3-chloro-4-methylpyridine (B42638) ring to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, facilitating subsequent reactions. researchgate.netscripps.edu

Catalytic systems are often favored for their efficiency and atom economy. acs.org Methyltrioxorhenium (MTO) has emerged as a highly effective catalyst for the N-oxidation of pyridines using hydrogen peroxide as the oxidant. arkat-usa.orgorganic-chemistry.org This method is noted for its high yields, particularly for 3- and 4-substituted pyridines. arkat-usa.org The catalytic cycle of MTO is well-established, involving the formation of a peroxo complex that acts as the active oxidizing species. google.com The use of hydrogen peroxide is advantageous as it is a "green" oxidant, with water being the only byproduct. mdpi.com

Research has shown that for the oxidation of various pyridine derivatives, including those with alkyl substituents, MTO in combination with aqueous hydrogen peroxide provides almost complete conversion to the corresponding N-oxides. arkat-usa.org The reaction conditions can be mild, often proceeding at room temperature. google.com The efficiency of the MTO/H₂O₂ system can be further enhanced by the addition of co-catalysts or by performing the reaction in specific solvents like ionic liquids. organic-chemistry.orgtum.de

Table 1: MTO-Catalyzed N-Oxidation of Pyridine Derivatives

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Reference |

| 3-substituted pyridines | MTO (0.2-0.5 mol%) | 30% aq. H₂O₂ | - | High | arkat-usa.org |

| Methyl isonicotinate | Perrhenic acid | BTSP | CH₂Cl₂ | High | arkat-usa.org |

| Furfural | MTO (5 wt%) | 35% aq. H₂O₂ | Various | - | google.com |

Peroxyacids are classic and widely used reagents for the N-oxidation of pyridines. acs.org Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability and ease of handling. chemicalbook.comorganic-chemistry.orgwikipedia.org The reaction mechanism involves the direct transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the pyridine. wikipedia.org

The oxidation of 3-substituted pyridines with m-CPBA has been reported to give the highest yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid or sodium perborate. arkat-usa.org However, on an industrial scale, the cost and safety concerns associated with m-CPBA can be disadvantageous. acs.org An alternative is the in situ generation of peroxyacids, for example, by reacting a carboxylic acid with hydrogen peroxide. acs.orgacsgcipr.org

Peracetic acid, often generated in situ from acetic acid and hydrogen peroxide, is another effective reagent for this transformation. orgsyn.org The oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its N-oxide has been successfully achieved using this method. google.com However, the reaction can be vigorous and difficult to control on a large scale. google.com

Table 2: Peroxyacid-Mediated N-Oxidation of Pyridine Derivatives

Site-Specific Halogenation Procedures (e.g., Chloromethylation)

While the target molecule is 3-chloro-4-methylpyridine 1-oxide, understanding halogenation procedures is crucial for the synthesis of related and precursor compounds. The introduction of a chlorine atom at a specific position on the pyridine ring is a key step.

Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring. However, the presence of the N-oxide group activates the ring towards electrophilic attack, primarily at the 2- and 4-positions. scripps.edu For instance, the nitration of 3-methylpyridine-1-oxide occurs at the 4-position. orgsyn.org Subsequent displacement of the nitro group can be a route to introduce a halogen. nih.gov

Another approach involves the use of designed phosphine (B1218219) reagents to achieve 4-selective halogenation of pyridines. nih.gov This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov

Radical reactions offer an alternative pathway for the functionalization of pyridine N-oxides. acs.org The N-O bond in pyridine N-oxide derivatives can undergo photoinduced fragmentation to generate carbon-centered radicals. rsc.org While this is more commonly applied for alkylation, it highlights the diverse reactivity of the N-oxide functionality. researchgate.netrsc.org Specific radical-mediated halogenation procedures for 3-chloro-4-methylpyridine 1-oxide are less commonly reported in the reviewed literature, with electrophilic and nucleophilic substitution pathways being more prevalent for introducing halogens onto the pyridine ring.

Control of Regioselectivity: Kinetic versus Thermodynamic Considerations

The strategic placement of substituents on the pyridine ring is a critical aspect of synthesis. In the case of reactions involving precursors to substituted pyridines, the outcome can often be directed towards a desired isomer by carefully controlling the reaction conditions to favor either kinetic or thermodynamic pathways.

Thermodynamic control is typically achieved by allowing the reaction to proceed for a longer duration, often at higher temperatures, enabling the system to reach its most stable energy state. This results in the formation of the most stable product. Conversely, kinetic control is favored under milder conditions, such as lower temperatures and shorter reaction times, where the product that is formed fastest predominates, even if it is not the most stable isomer. mdpi.com

For instance, in the synthesis of disubstituted furans and pyrazoles from a common heteropropargyl precursor, the reaction can be steered towards the thermodynamically favored furan (B31954) by using an excess of a triethylamine (B128534) base and longer reaction times. mdpi.com To obtain the kinetically controlled pyrazole (B372694) product, a slight excess of the base is used, and the reaction time is shortened. mdpi.com This principle of kinetic versus thermodynamic control is a powerful tool for achieving regioselectivity in the synthesis of heterocyclic compounds, including derivatives related to 3-chloro-4-methylpyridine-1-oxide.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control mdpi.com

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower | Higher |

| Reaction Time | Shorter | Longer |

| Base | Slight Excess | Large Excess |

| Solvent | Nonpolar solvents may be preferred | Solvent polarity can influence outcome |

| Product | Fastest-forming product | Most stable product |

Multicomponent and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches avoid the lengthy separation and purification of intermediates, saving time, resources, and reducing waste. nih.govsciforum.net

A notable example is the Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR used for the one-pot synthesis of imidazo[1,2-a]pyridines. sciforum.net The use of microwave irradiation in such reactions can significantly reduce reaction times and improve yields by efficiently increasing the temperature through dielectric heating. sciforum.net Similarly, the synthesis of lawsone-linked 1,3-thiazoles has been achieved through a one-pot multicomponent reaction, highlighting the versatility of this approach in creating diverse heterocyclic hybrids. nih.gov While a specific multicomponent synthesis for 3-chloro-4-methylpyridine-1-oxide is not detailed in the provided results, the principles of MCRs are broadly applicable to the synthesis of substituted pyridines and their N-oxides. The development of a one-pot protocol for this specific target would represent a significant advancement in its efficient production.

Derivatization Strategies and Scaffold Construction

The N-oxide functionality in pyridine N-oxides activates the pyridine ring for various chemical transformations, making them versatile building blocks for the synthesis of more complex structures.

Construction of Complex Organic Molecules

Pyridine N-oxides are valuable precursors for creating complex organic molecules. For example, they can be used in the synthesis of meta-substituted fluoropyridines, which are challenging to produce via direct nucleophilic fluorination of the pyridine ring due to its electron-rich nature. rsc.org The N-oxide group alters the electronic properties of the ring, facilitating such transformations. The subsequent removal of the N-oxide group yields the desired substituted pyridine. This strategy has been successfully applied to the synthesis of [¹⁸F]3-fluoro-4-aminopyridine from a pyridine N-oxide precursor. rsc.org

Preparation of Substituted Pyridine Derivatives from N-Oxides

A primary application of pyridine N-oxides is their conversion to a wide array of substituted pyridines. The N-oxide group can be readily removed through reduction, or it can facilitate the introduction of various functional groups at different positions of the pyridine ring before its removal. A general and modular method for preparing highly substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov This approach demonstrates the potential for creating diverse substitution patterns on the pyridine core. nih.gov

Reactivity Profiles and Reaction Mechanism Elucidation

N-Oxide Group Reactivity

The N-oxide functional group is the primary driver of the compound's reactivity. The N-O bond is a semipolar, dative covalent bond, where the oxygen atom bears a partial negative charge and the nitrogen atom a partial positive charge. This electronic arrangement has profound effects on the pyridine (B92270) ring and the oxygen atom itself.

A defining feature of pyridine N-oxides is their enhanced reactivity towards both electrophilic and nucleophilic substitution compared to pyridine itself. researchgate.net The N-oxide group activates the pyridine ring for electrophilic attack, particularly at the 4-position (para) and 2-position (ortho), by delocalizing its lone pair electrons into the ring, thereby increasing electron density at these positions.

Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions susceptible to nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile intermediates. In the case of 3-chloro-4-methylpyridine (B42638) 1-oxide, electrophilic substitution would be strongly directed to the 2- and 6-positions, while nucleophilic attack is favored at the 2-, 4- and 6- positions. nih.gov The presence of the methyl group at the 4-position and the chloro group at the 3-position further modulates this reactivity through steric and electronic effects.

The removal of the oxygen atom from the N-oxide to regenerate the parent pyridine is a crucial step in many synthetic sequences. This deoxygenation can be accomplished using a variety of reducing agents. The choice of reagent depends on the presence of other functional groups in the molecule. Common methods include the use of trivalent phosphorus compounds or catalytic hydrogenation.

Interactive Table 1: Common Reagents for the Deoxygenation of Pyridine N-Oxides

| Reagent | Typical Conditions | Notes |

| Phosphorus trichloride (B1173362) (PCl₃) | Often used in solvents like chloroform (B151607) or neat. | A very common and effective reagent. |

| Trifluoracetic anhydride (B1165640) (TFAA) | Used for deoxygenation and other transformations. | Can facilitate rearrangements in certain substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | Catalysts such as Pd, Pt, or Raney Nickel are used. | A mild method, but may reduce other functional groups. |

| Zinc (Zn) in Acetic Acid | A classical and cost-effective reduction method. | Useful for a wide range of substrates. |

Methyl Group Reactivity

Note: The specified outline refers to a "Chloromethyl Group." However, the subject compound is 3-chloro-4-methyl pyridine 1-oxide. This section has been adapted to accurately describe the reactivity of the methyl group.

The substituents on the pyridine ring, particularly the N-oxide, significantly influence the reactivity of the 4-methyl group.

The term "nucleophilic substitution" is not entirely precise for a methyl group. More accurately, the N-oxide group enhances the acidity of the protons on the 4-methyl group. The electron-withdrawing nature of the N-oxide allows for the stabilization of the carbanion formed upon deprotonation of the methyl group. This stabilization occurs through resonance, where the negative charge is delocalized onto the electronegative oxygen atom.

This increased acidity means that in the presence of a suitable base, the methyl group can be deprotonated to form a nucleophilic species. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as condensation reactions with aldehydes (e.g., benzaldehyde) or other electrophiles. vaia.com

The reactivity of the 4-methyl group is heavily influenced by the electronic nature of the other ring substituents.

N-Oxide Group: As the primary activating group, the N-oxide is strongly electron-withdrawing via induction and capable of stabilizing a negative charge at the 4-position via resonance. This is the main reason for the enhanced acidity of the 4-methyl protons compared to those in 4-methylpyridine (B42270) (4-picoline).

3-Chloro Group: The chlorine atom is an electron-withdrawing group through induction. Its presence at the 3-position further increases the acidity of the 4-methyl protons, making them more susceptible to deprotonation by a base.

Therefore, the combination of the N-oxide and the 3-chloro substituent makes the 4-methyl group in 3-chloro-4-methylpyridine 1-oxide a site of significant reactivity, primed for deprotonation and subsequent functionalization. The reactivity of N-oxides can vary depending on the different substituents present in the ring. nih.gov

Intramolecular and Intermolecular Reactions

The N-oxide group in 3-chloro-4-methylpyridine 1-oxide significantly influences its reactivity, enabling both intramolecular rearrangements and intermolecular reactions that might not be as favorable in the parent pyridine.

Photochemical rearrangements are a notable class of intramolecular reactions for heteroaromatic N-oxides. wur.nl While direct studies on 3-chloro-4-methylpyridine 1-oxide are not extensively detailed in the provided search results, the general mechanism for pyridine N-oxides involves the formation of a transient, high-energy oxaziridine (B8769555) intermediate upon irradiation. wur.nl This intermediate is typically unstable and can rearrange to various products. wur.nl For instance, a plausible intramolecular pathway could involve a sigmatropic rearrangement, similar to mechanisms proposed for other N-oxide systems, leading to the formation of substituted derivatives. mdpi.com

In terms of intermolecular reactions, 3-chloro-4-methylpyridine 1-oxide can participate in reactions such as nucleophilic substitutions. The N-oxide group enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. The chloro group, being a good leaving group, can be displaced by various nucleophiles.

Another significant intermolecular reaction is deoxygenation, where the N-oxide group is removed. This can be achieved using various reducing agents. A modern approach involves visible light-induced deoxygenation, which can proceed under mild conditions. acs.org Furthermore, the compound can engage in intermolecular reactions with radical species, as seen in hydroxymethylation reactions. acs.org

Table 1: Summary of Potential Reaction Types for 3-Chloro-4-methylpyridine 1-oxide

| Reaction Type | Description | Key Intermediates/Reagents |

| Intramolecular Photochemical Rearrangement | Isomerization of the pyridine ring structure upon light irradiation. | Oxaziridine |

| Intermolecular Nucleophilic Substitution | Displacement of the chloro group by a nucleophile. | Various nucleophiles |

| Intermolecular Deoxygenation | Removal of the oxygen atom from the N-oxide group. | Reducing agents, photoredox catalysts |

| Intermolecular Radical Reactions | Reaction with radical species at the pyridine ring. | Radical initiators, methanol (B129727) (for hydroxymethylation) |

Advanced Mechanistic Studies of Transformation Pathways

Advanced mechanistic studies, particularly on the photochemical transformations of pyridine N-oxides, have shed light on the intricate pathways these molecules can follow.

One well-studied transformation pathway for pyridine N-oxides is their visible light-induced deoxygenation and hydroxymethylation. acs.org Mechanistic investigations suggest that these reactions can proceed via a photoredox catalytic cycle. In the case of deoxygenation, a photosensitizer, upon excitation by visible light, can engage in an electron transfer process with the pyridine N-oxide. This leads to the formation of a radical cation of the photosensitizer and a radical anion of the pyridine N-oxide, which subsequently loses an oxygen atom to yield the deoxygenated pyridine.

The hydroxymethylation of pyridine N-oxides, another photochemically induced transformation, is proposed to occur through a radical mechanism. acs.org In the presence of a photosensitizer and a hydrogen atom source like methanol, irradiation can lead to the formation of a hydroxymethyl radical. This radical can then attack the pyridine N-oxide, typically at the C2 position, to yield the 2-hydroxymethylated product. acs.org The reaction is often performed in the presence of an acid, which can protonate the N-oxide and influence the reaction's regioselectivity.

The photochemical rearrangement of heteroaromatic N-oxides, in general, is believed to proceed through an excited singlet state. wur.nl However, triplet excited states have also been implicated in some deoxygenation reactions, especially when a triplet sensitizer (B1316253) like benzophenone (B1666685) is used. wur.nl The initial step is often the formation of an oxaziridine intermediate, which is thermally unstable and can rearrange to form various products, including ring-contracted or ring-expanded structures, or undergo deoxygenation. wur.nl The exact nature of the final products depends on the substitution pattern of the pyridine N-oxide and the reaction conditions. wur.nl

Table 2: Mechanistic Details of Key Transformation Pathways

| Transformation | Proposed Mechanism | Key Steps | Influencing Factors |

| Visible Light-Induced Deoxygenation | Photoredox Catalysis | 1. Excitation of photosensitizer. 2. Electron transfer to pyridine N-oxide. 3. Formation of pyridine N-oxide radical anion. 4. Loss of oxygen atom. | Wavelength of light, choice of photosensitizer. acs.org |

| Visible Light-Induced Hydroxymethylation | Radical Reaction | 1. Formation of hydroxymethyl radical from methanol. 2. Radical attack on the protonated pyridine N-oxide. 3. Rearomatization to form the product. | Presence of a photosensitizer, acid, and methanol. acs.org |

| General Photochemical Rearrangement | Excited State Chemistry | 1. Excitation to an excited singlet or triplet state. 2. Formation of an oxaziridine intermediate. 3. Thermal rearrangement of the oxaziridine. | Wavelength of light, solvent, substitution pattern. wur.nl |

Computational Chemistry and Theoretical Characterization

Electronic Structure Analysis using Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively used to calculate the optimized geometry and electronic properties of molecules. For 3-chloro-4-methylpyridine (B42638) 1-oxide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 3-chloro-4-methylpyridine 1-oxide, theoretical calculations can predict these energy values. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group, along with the N-oxide functionality, influences the energies of these frontier orbitals. The HOMO is expected to be distributed over the pyridine (B92270) ring and the oxygen atom, while the LUMO is likely to be located on the pyridine ring, particularly on the carbon atoms bearing the chloro and nitro substituents.

Table 1: Predicted HOMO-LUMO Energies for 3-chloro-4-methylpyridine 1-oxide

| Parameter | Predicted Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic N-oxides.

To gain a deeper understanding of the bonding and charge distribution within 3-chloro-4-methylpyridine 1-oxide, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. researchgate.net

NBO analysis transforms the complex many-electron wavefunction into localized natural bond orbitals, providing a chemist-friendly picture of bonding. researchgate.net It can quantify the delocalization of electron density and the strength of intramolecular interactions. For 3-chloro-4-methylpyridine 1-oxide, NBO analysis would likely reveal significant delocalization within the pyridine ring and strong polarization of the N-O bond.

QTAIM, on the other hand, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic charges and the nature of chemical bonds (ionic, covalent, or intermediate). researchgate.net This method can precisely define the atomic interactions and bond critical points, offering a rigorous description of the chemical bonding.

The electronic parameters derived from DFT calculations, such as the HOMO-LUMO energies and the distribution of electron density, are instrumental in predicting the reactivity of 3-chloro-4-methylpyridine 1-oxide. sci-hub.se The molecular electrostatic potential (MEP) map is a particularly useful tool in this regard. The MEP visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 3-chloro-4-methylpyridine 1-oxide, the MEP map would likely show a negative potential around the oxygen atom of the N-oxide group, making it a prime site for electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms and the carbon atom attached to the chlorine, indicating susceptibility to nucleophilic attack. This predictive capability is invaluable for designing and understanding chemical reactions involving this compound.

Spectroscopic Property Prediction and Validation

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.

Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the infrared (IR) and Raman spectra of 3-chloro-4-methylpyridine 1-oxide. researchgate.netsci-hub.se By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, they can be scaled using empirical factors to achieve excellent agreement with experimental data.

These calculations allow for the unambiguous assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies of the C-Cl, C-H, C=C, C-N, and N-O bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3-chloro-4-methylpyridine 1-oxide

| Functional Group | Predicted Wavenumber (cm-1) | Vibrational Mode |

| C-H (aromatic) | 3050-3150 | Stretching |

| C-H (methyl) | 2900-3000 | Stretching |

| C=C / C=N (ring) | 1400-1600 | Stretching |

| N-O | 1200-1300 | Stretching |

| C-Cl | 700-800 | Stretching |

Note: These are typical ranges for the predicted vibrational frequencies and can vary based on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By computing the energies of the lowest-lying electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum.

For 3-chloro-4-methylpyridine 1-oxide, TD-DFT calculations would likely predict π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, of lower energy and intensity, would involve the promotion of a non-bonding electron (e.g., from the oxygen of the N-oxide) to an antibonding π* orbital. These predictions are crucial for interpreting the experimental UV-Vis spectrum and understanding the electronic transitions that give the molecule its characteristic absorption properties.

Conformational Analysis and Intermolecular Interactions

The supramolecular architecture and crystal packing of 3-chloro-4-methylpyridine 1-oxide are governed by various non-covalent interactions. Computational tools like Hirshfeld surface analysis are instrumental in visualizing and quantifying these interactions, such as hydrogen bonding and π-π stacking. scirp.orgnih.govmdpi.com

The N-oxide functional group is a potent hydrogen bond acceptor. researchgate.netpsu.edu The oxygen atom of the N→O bond possesses a significant negative partial charge, making it highly capable of forming strong hydrogen bonds with suitable donor molecules, such as water or acidic protons. nih.govrsc.org Studies comparing pyridyl and pyridyl N-oxide groups have shown that the N-oxide is a stronger hydrogen bond acceptor. rsc.org

In a crystalline or solution environment, 3-chloro-4-methylpyridine 1-oxide can participate in hydrogen bonding networks. If co-crystallized with protic species (e.g., carboxylic acids, phenols, or water), strong O-H···O hydrogen bonds involving the N-oxide oxygen are expected to be the dominant supramolecular synthon. nih.gov Even in the absence of strong donors, weaker C-H···O interactions can form, where activated aromatic or methyl C-H groups act as donors to the N-oxide oxygen of a neighboring molecule. The chlorine atom can also act as a weak hydrogen bond acceptor, participating in C-H···Cl interactions, further stabilizing the crystal lattice. nih.gov Hirshfeld surface analysis of related structures frequently highlights these O···H and Cl···H contacts as significant contributors to crystal packing. mdpi.comnih.gov

Aromatic systems like the pyridine ring in 3-chloro-4-methylpyridine 1-oxide are known to engage in π-π stacking interactions, which are crucial for the stabilization of crystal structures. researchgate.net These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings. For pyridine N-oxide derivatives, these interactions are common and can be analyzed energetically using DFT calculations. rsc.org

The stacking can occur in various geometries, including parallel-displaced or antiparallel arrangements, to minimize electrostatic repulsion and maximize attractive forces. researchgate.net The presence of the N-oxide group and the chloro-substituent modifies the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry and strength. nih.gov The π-system of the pyridine N-oxide ring can also participate in π-hole interactions, particularly when electron-withdrawing groups are present. nih.gov

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with significant dipole moments, extended π-conjugation, and charge-transfer characteristics are often candidates for non-linear optical (NLO) materials. rsc.org These materials can alter the properties of light and have potential applications in photonics and optical data processing. researchgate.netnih.gov Pyridine derivatives are frequently studied in this context. rsc.org

The structure of 3-chloro-4-methylpyridine 1-oxide contains features that suggest potential for NLO activity. The N-oxide group is a strong electron-withdrawing group through induction but can also act as a π-donor, creating a significant dipole moment. The combination of the electron-donating methyl group and the electron-withdrawing chloro group on the π-conjugated pyridine ring creates an intramolecular charge-transfer (ICT) system. Such "push-pull" characteristics are known to enhance NLO responses. researchgate.net

Computational studies using DFT can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A high value for the total first-order hyperpolarizability (β_tot) is indicative of a significant second-order NLO response. For related pyrazine (B50134) derivatives, DFT calculations have been shown to support experimental NLO measurements, rationalizing the observed properties through analysis of low-lying excited states. rsc.org While specific computational studies on the NLO properties of 3-chloro-4-methylpyridine 1-oxide are not widely reported, the inherent electronic asymmetry of the molecule makes it a plausible candidate for further investigation as an NLO material.

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For 3-chloro-4-methylpyridine-1-oxide (C₆H₆ClNO), the calculated molecular weight is approximately 143.57 g/mol .

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z values separated by two mass units (e.g., [M]⁺ and [M+2]⁺).

A hallmark fragmentation pathway for pyridine (B92270) N-oxides is the loss of an oxygen atom, leading to a prominent peak at [M-16]⁺. This fragment corresponds to the 3-chloro-4-methylpyridine (B42638) radical cation. Further fragmentation could involve the loss of HCl, the methyl radical, or cleavage of the pyridine ring.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 143 / 145 | [M]⁺ | [C₆H₆ClNO]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 127 / 129 | [M-O]⁺ | [C₆H₆ClN]⁺ | Result of the characteristic loss of an oxygen atom from the N-oxide. |

| 92 | [M-O-Cl]⁺ | [C₆H₅N]⁺ | Loss of a chlorine radical from the [M-O]⁺ fragment. |

| 91 | [M-O-HCl]⁺ | [C₆H₅N]⁺ | Loss of HCl from the [M-O]⁺ fragment. |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds, halogen bonds (involving the chlorine atom), or π–π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound. Analysis of related structures, such as 3-chloro-4-methylquinolin-2(1H)-one, demonstrates how X-ray diffraction can reveal details like dimer formation through hydrogen bonds and stabilization through π–π interactions. researchgate.net

Interactive Table: Structural Parameters from X-ray Diffraction

| Parameter | Information Provided | Significance |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit (a, b, c, α, β, γ). | Fundamental property of the crystalline solid. |

| Space Group | Symmetry elements of the crystal structure. | Describes the packing arrangement of molecules. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Defines the complete molecular geometry. |

| Bond Lengths & Angles | Internuclear distances and angles between bonded atoms. | Confirms connectivity and provides insight into bond order and hybridization. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions. | Explains crystal packing forces (e.g., hydrogen bonds, π-stacking). |

Bond Distances and Angles

Without experimental crystallographic data, the precise bond distances and angles for 3-chloro-4-methylpyridine 1-oxide cannot be provided. Theoretical calculations could offer estimations, but experimentally determined values are required for definitive characterization. In related pyridine N-oxide structures, the N-O bond length is a key parameter and is generally found to be shorter than a typical N-O single bond, indicating a degree of double bond character. The geometry of the pyridine ring is also influenced by the substituents. For instance, the presence of an electron-donating methyl group and an electron-withdrawing chloro group can cause minor distortions in the ring's bond lengths and angles compared to unsubstituted pyridine N-oxide.

Intermolecular Interactions in Crystalline State

A definitive description of the intermolecular interactions in the crystalline state of 3-chloro-4-methylpyridine 1-oxide is not possible without crystallographic data. However, based on the functional groups present in the molecule, several types of intermolecular forces can be anticipated to play a role in its crystal packing. The polar N-oxide group is a strong hydrogen bond acceptor, and if any potential hydrogen bond donors are present in the crystal lattice (such as co-crystallized water or solvent molecules), N-O···H interactions would be expected.

Applications in Specialized Chemical Research Fields

Role in Medicinal Chemistry Scaffold Design and Drug Discovery

The pyridine (B92270) ring is a fundamental structural motif in medicinal chemistry, recognized for its presence in thousands of drug molecules. nih.govrsc.org The introduction of an N-oxide group modifies its properties in ways that are highly advantageous for drug design, making pyridine N-oxides a subject of significant interest.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, diverse biological targets, serving as a versatile template for developing new therapeutic agents. nih.govnih.gov The pyridine N-oxide moiety is considered such a scaffold. nih.gov The N-oxidation of a pyridine ring alters its electronic distribution, dipole moment, and hydrogen bonding capacity, which can lead to improved pharmacological and physicochemical properties. nih.gov

Historically, heterocyclic N-oxides were sometimes viewed merely as byproducts of metabolism, but they are now intentionally employed in drug development projects. nih.gov The incorporation of a pyridine scaffold can enhance a molecule's water solubility, biochemical potency, and metabolic stability. nih.gov The N-oxide group, in particular, increases the polarity of the molecule and introduces a potent hydrogen bond acceptor site, which can facilitate stronger and more specific interactions with biological targets like enzymes and receptors. nih.gov This makes the 3-chloro-4-methylpyridine (B42638) 1-oxide framework a valuable starting point for creating libraries of compounds for screening against various diseases. nih.govresearchgate.net

Bioisosteric replacement is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. estranky.sk The pyridine N-oxide group serves as an effective bioisostere for several other functional groups, most notably the carbonyl group. nih.gov

X-ray crystallography studies have shown that the N-O group can form crucial hydrogen bonds that modulate enzyme function. nih.gov For instance, in the development of thrombin inhibitors, replacing a pyrazinone group with a pyridine N-oxide moiety resulted in compounds with superior inhibitory activity. nih.gov This highlights the potential of the N-oxide functional group in 3-chloro-4-methylpyridine 1-oxide to mimic peptide bonds or other key functionalities in a biologically active molecule, allowing medicinal chemists to fine-tune drug-receptor interactions. nih.govestranky.sk

The 3-chloro-4-methylpyridine substructure is a key component in established pharmaceuticals. For example, 3-amino-2-chloro-4-methylpyridine (B17603) is a critical intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. google.com This established biological relevance makes its N-oxide derivative, 3-chloro-4-methylpyridine 1-oxide, a compound of high interest for the development of new drugs.

The pyridine scaffold is present in numerous agents with a wide range of activities, including antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net The N-oxide functional group itself has been incorporated into compounds with demonstrated anticancer, antibacterial, anti-HIV, and anti-inflammatory activities. nih.gov For example, derivatives of the isomeric 4-chloro-3-methylpyridine (B157665) 1-oxide have been investigated for their antimicrobial efficacy, with studies suggesting that modifications to the N-oxide group could significantly enhance biological activity. Quinoline (B57606) N-oxides, which share the N-oxidized heterocyclic core, have been functionalized to produce amides with potential as antineoplastic agents. mdpi.com

Table 1: Examples of Therapeutic Agents Derived from Related Scaffolds This table showcases therapeutic agents developed from scaffolds related to 3-chloro-4-methylpyridine 1-oxide, illustrating the potential applications of this chemical family.

| Compound/Scaffold Class | Therapeutic Area | Research Finding | Reference |

|---|---|---|---|

| Nevirapine Intermediate | Antiviral (HIV) | The related compound, 3-amino-2-chloro-4-methylpyridine, is a key intermediate for the synthesis of the established HIV drug Nevirapine. | google.com |

| Quinoline N-Oxide Derivatives | Anticancer | N-(quinolin-2-yl)benzamide derivatives, synthesized from quinoline N-oxides, have shown antiproliferative activity against various cancer cell lines. | mdpi.com |

| Triazolopyridine Sulfonamides | Antimalarial | Novel nih.govresearchgate.netpipzine-chem.comtriazolo[4,3-a]pyridine derivatives have been synthesized and shown to possess good in vitro antimalarial activity against Plasmodium falciparum. | mdpi.com |

| Pyridine-Imidazo-Thiadiazole | Antimicrobial | Compounds combining pyridine and imidazo[2,1-b]-1,3,4-thiadiazole motifs exhibited good activity against several microbial pathogens. | nih.gov |

| 4-Chloro-3-methylpyridine 1-oxide Derivatives | Antimicrobial | A study on this isomer highlighted its potential in developing new antimicrobial agents, with biological activity influenced by the N-oxide group. |

Catalytic Applications and Organocatalysis

The electronic properties of the pyridine N-oxide group also make it a valuable component in the field of catalysis. It can function as a ligand to form metal complexes or participate directly in organocatalytic transformations.

Pyridine N-oxides are effective ligands in coordination chemistry. wikipedia.org The oxygen atom of the N-oxide group is a hard donor that readily coordinates to a variety of metal centers, including transition metals. The electronic nature of the pyridine ring can be tuned by substituents, which in turn modifies the donor properties of the oxygen atom. In 3-chloro-4-methylpyridine 1-oxide, the electron-withdrawing chlorine atom and the electron-donating methyl group have opposing effects, creating a nuanced electronic profile that can be exploited in ligand design. uni-wuerzburg.de

Coordination compounds involving pyridine N-oxide ligands have been synthesized with various metals like copper, cadmium, and tin. nih.govresearchgate.net For example, 4-methylpyridine (B42270) N-oxide (a close analog) forms coordination polymers with tin(II) chloride and has been used to synthesize vanadium complexes. researchgate.netresearchgate.net A study on the isomeric 4-chloro-3-methylpyridine 1-oxide noted its role as a ligand in forming coordination polymers with potential applications in gas storage and catalysis. These examples demonstrate the capability of the substituted pyridine N-oxide framework to act as a versatile building block for constructing complex coordination architectures. nih.gov

Complexes formed between metal centers and pyridine N-oxide ligands can function as catalysts for a range of organic transformations. The pyridine N-oxide ligand can influence the reactivity of the metal center by modifying its steric and electronic environment. This can enhance catalytic activity, selectivity, and stability.

While specific catalytic applications for complexes of 3-chloro-4-methylpyridine 1-oxide are not extensively documented, the broader class of pyridine N-oxide complexes is known to be active in various catalytic processes. The structural isomer, 4-chloro-3-methylpyridine 1-oxide, has been identified as a ligand in coordination polymers that exhibit thermal stability and porosity, properties that are highly desirable for catalytic applications. Research on related systems, such as tin(II) complexes with 4-methylpyridine N-oxide, has detailed the formation of one-dimensional coordination polymers, which are structures often sought in the development of heterogeneous catalysts. researchgate.net

Table 2: Applications of Related Pyridine N-Oxides in Catalysis and Coordination Chemistry This table provides examples of how pyridine N-oxides, similar in structure to 3-chloro-4-methylpyridine 1-oxide, are used in catalysis and materials science.

| Compound/Ligand | Metal Center | Application/Finding | Reference |

|---|---|---|---|

| 4-Chloro-3-methylpyridine 1-oxide | (General) | Acts as a ligand in forming coordination polymers with potential uses in gas storage and catalysis. | |

| 4-Methylpyridine N-oxide | Tin (Sn) | Forms a 1D coordination polymer, [SnCl₂(C₆H₇NO)]n, demonstrating its ability to create extended catalytic structures. | researchgate.net |

| 4-Methylpyridine N-oxide | Vanadium (V) | Used to synthesize an oxo-vanadium(IV) complex, showcasing its utility in creating complexes with catalytically relevant metals. | researchgate.net |

| 4-Aminopyridine | Copper (Cu), Cadmium (Cd) | Forms coordination compounds with isothiocyanate ligands, creating 1D and 3D network structures. | nih.gov |

Compound Index

Photochemical and Electrochemical Synthesis and Applications

The single-electron transfer (SET) chemistry of pyridine N-oxides has garnered significant attention, with modern photoredox and electrochemical methods enabling the generation of highly reactive pyridine N-oxy radicals. nih.govnih.gov These radicals serve as potent intermediates in a variety of chemical transformations.

Visible light-induced photoredox catalysis offers a mild and efficient pathway to generate pyridine N-oxy radicals from their corresponding N-oxides. nih.govnih.gov These electrophilic N-oxy radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from C(sp³)–H bonds in substrates like alkanes, ethers, and amides. acs.orgrsc.org The resulting alkyl radicals can then participate in further reactions, such as Minisci-type alkylations of electron-deficient heteroarenes. rsc.org

The reactivity and selectivity of these photoinduced transformations are influenced by the substituents on the pyridine N-oxide ring. Electron-withdrawing groups tend to increase the O–H bond dissociation energy (BDE) of the corresponding protonated N-oxide, making them more powerful HAT reagents suitable for functionalizing even unactivated C(sp³)–H bonds. acs.org

Recent research has expanded the synthetic utility of this approach to include:

Ortho-Alkylation of Pyridine N-Oxides: A photoredox-catalyzed reaction between pyridine N-oxides and alkynes generates a β-oxypyridinium radical, leading to the ortho-alkylation of the pyridine ring. acs.org

Difunctionalization of Olefins: A dual catalytic system using a photoredox catalyst and a pyridine N-oxide can achieve regioselective carbohydroxylation and aminohydroxylation of unactivated α-olefins, producing valuable primary alcohols. acs.org

Difluoroalkylation: A photoredox catalytic strategy has been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides, providing an efficient method for incorporating difluoroacetate (B1230586) radicals into pyridine skeletons. tandfonline.com

These methods highlight the versatility of pyridine N-oxides in photoinduced reactions, enabling the construction of complex molecular architectures under mild conditions. acs.orgtandfonline.com

Electrochemical methods provide an alternative route for both the synthesis and transformation of pyridine N-oxides. An electrochemical approach has been developed for the deoxygenation of various N-heteroaromatic N-oxides, including pyridine derivatives, to their corresponding N-heteroaromatics. This process operates efficiently in an aqueous solution using a lead cathode, avoiding the need for transition-metal catalysts or stoichiometric reducing agents. thieme-connect.com

Furthermore, pyridine N-oxides have been successfully employed as tunable mediators in electrochemical hydrogen atom transfer (HAT) catalysis. acs.org By modifying the substituents on the pyridine ring, the oxidation potential and O–H bond dissociation energy of the N-oxide can be finely tuned. This allows for the selective oxygenation of a wide range of benzylic C(sp³)–H bonds to ketones. In these systems, the pyridine N-oxide is electrochemically oxidized to an N-oxyl radical cation, which then acts as the HAT agent. acs.org This electroorganic pathway demonstrates a practical and adaptable method for C–H functionalization. acs.org

Table 2: Electrochemical Reactions Involving Pyridine N-Oxides

| Reaction Type | Substrate | Key Features | Product | Reference |

|---|---|---|---|---|

| Deoxygenation | N-Heteroaromatic N-Oxide | Constant current electrolysis; Pb cathode; catalyst-free. | N-Heteroaromatic | thieme-connect.com |

| Benzylic C-H Oxidation | Substrate with benzylic C-H bond | Pyridine N-oxide as mediator; constant current electrolysis; RVC anode. | Ketone | acs.org |

The fields of photochemistry and electrochemistry are often intertwined in the study of pyridine N-oxides. Mechanistic proposals for photoredox-catalyzed reactions are frequently supported by electrochemical data, such as cyclic voltammetry, which helps to determine the redox potentials of the species involved in the catalytic cycle. nih.govacs.orgacs.org

A direct application of combined methodologies is seen in photoelectrochemical systems. In one study, a pyridine N-oxide derivative was used as an efficient electron transfer relay in a system designed to mimic photosystem II for water oxidation. rsc.org The pyridine N-oxide was integrated into a nanoparticle TiO₂ photoanode, where it shuttled electrons between an organic light absorber and a water oxidation catalyst. The PNO/PNO⁺˙ redox couple was shown to improve light-driven charge separation, leading to a stable photocurrent for water oxidation. rsc.org This work demonstrates the potential of pyridine N-oxide structures to function in integrated systems that harness both light and electrical potential to drive challenging chemical transformations.

3-Chloro-4-methylpyridine 1-oxide and its structural analogues are valuable intermediates in the development of specialty chemicals and advanced materials. The unique substitution pattern on the pyridine ring allows for further functionalization, making it a key building block for complex target molecules.

In specialty chemical development, this compound is primarily used as a precursor in the synthesis of pharmaceuticals and agrochemicals. For instance, related pyridine derivatives are crucial intermediates in the production of high-efficiency, low-toxicity pesticides. pipzine-chem.com The core structure is also integral to the synthesis of important pharmaceutical agents. The related compound 3-amino-2-chloro-4-methylpyridine is a known intermediate for Nevirapine, an HIV reverse transcriptase inhibitor.

In the field of materials science, the electronic properties of substituted pyridines make them attractive for the creation of functional materials. The bromo-analogue, 3-bromo-4-methylpyridine, is used in the preparation of organic optoelectronic materials. pipzine-chem.com By adjusting the electron cloud distribution, these pyridine-based structures can optimize the optical and electrical properties of materials used in Organic Light Emitting Diodes (OLEDs), potentially improving their efficiency and stability. pipzine-chem.com Furthermore, the 3-chloro-4-methylphenyl moiety, derived from the core structure, is used to create chiral stationary phases, such as Cellulose tris(3-chloro-4-methylphenylcarbamate), for enantioselective chromatography.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on Pyridine (B92270), 3-chloro-4-methyl-, 1-oxide is notably limited. While its existence is confirmed by its CAS number and availability from chemical suppliers, there is a significant lack of detailed experimental data regarding its synthesis, spectroscopic properties, and reactivity. sigmaaldrich.comsigmaaldrich.com The majority of available information pertains to its isomers or the general class of pyridine N-oxides.

Unexplored Reactivity and Synthetic Opportunities

The unexplored reactivity of Pyridine, 3-chloro-4-methyl-, 1-oxide presents a fertile ground for future research. A systematic investigation into its behavior in various organic transformations is warranted. This includes a detailed study of its participation in cycloaddition reactions, the exploration of functional group transformations of both the chloro and N-oxide moieties, and its potential as a substrate in modern organometallic cross-coupling reactions. The development of a robust and scalable synthetic route to this compound is a crucial first step to enable such studies.

Emerging Theoretical and Computational Insights

In the absence of extensive experimental data, theoretical and computational chemistry can provide valuable insights into the properties and potential reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometric structure, spectroscopic signatures (NMR, IR), and electronic properties. Such computational studies can guide future experimental work by identifying promising reaction pathways and predicting the properties of potential products.

Potential for Novel Applications in Interdisciplinary Research

The unique substitution pattern of this compound makes it a promising candidate for applications in interdisciplinary research. Its potential as a building block in medicinal chemistry for the development of new pharmaceuticals, in materials science for the creation of novel functional materials with tailored electronic properties, and in agricultural chemistry for the discovery of new pesticides should be explored. The synthesis and characterization of this compound are the gateway to unlocking its potential across these diverse scientific fields.

Q & A

Basic: What are the common synthetic routes for preparing 3-chloro-4-methylpyridine 1-oxide, and how can reaction conditions be optimized for yield?

Answer:

A typical synthesis involves halogenation and oxidation steps. For example, pyridine derivatives can be functionalized using dichloromethane as a solvent under heating (e.g., 1 hour at elevated temperatures), with pyridine acting as a base or catalyst . Nitration processes using nitric and sulfuric acids may also be adapted for introducing substituents, though precise control of stoichiometry and temperature is critical to avoid over-nitration . Optimization includes adjusting molar ratios, solvent polarity, and reaction time to maximize yield while minimizing side products.

Advanced: How can response surface methodology (RSM) be applied to optimize the synthesis of derivatives of 3-chloro-4-methylpyridine 1-oxide?

Answer:

RSM, particularly Box–Behnken designs, allows systematic exploration of variables (e.g., reagent ratios, temperature, time) to predict optimal conditions. For sulfation or functionalization reactions, a Plackett–Burman screening design can first identify significant factors (e.g., sulfating agent choice), followed by RSM to model interactions and define parameter ranges for target degrees of substitution or reactivity . This approach reduces experimental iterations and enhances reproducibility.

Basic: Which spectroscopic techniques are most effective for characterizing 3-chloro-4-methylpyridine 1-oxide?

Answer:

Key techniques include:

- NMR : H and C NMR to identify substituent positions and confirm N-oxide formation (downfield shifts for pyridine oxide protons).

- IR : Strong absorption bands near 1250–1300 cm for N-O stretching.

- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns (e.g., chlorine’s Cl/Cl signature) .

Advanced: How can discrepancies between DFT calculations and experimental data on pyridine N-oxide electronic properties be resolved?

Answer:

Discrepancies often arise from approximations in DFT functionals or solvent effects. To reconcile results:

Validate computational models using experimental pKa values (e.g., pyridine N-oxide derivatives have pKa ~2–3.8, influenced by substituents) .

Include explicit solvent molecules in simulations to account for solvation effects.

Cross-check with X-ray crystallography or UV-Vis spectroscopy for charge-transfer interactions .

Basic: What role do pyridine N-oxide derivatives play in corrosion inhibition?

Answer:

These compounds adsorb onto metal surfaces via donor–acceptor interactions, where the pyridine ring and oxygen atom donate electrons to vacant d-orbitals of metals. This forms a protective layer, reducing corrosion rates. Efficacy is quantified using electrochemical impedance spectroscopy (EIS) and weight-loss assays .

Advanced: What experimental strategies mitigate competing side reactions during functionalization of 3-chloro-4-methylpyridine 1-oxide?

Answer:

- Selective Reagents : Use sterically hindered bases or directing groups to control regioselectivity.

- Temperature Control : Lower temperatures reduce radical-mediated side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., methyl or chloro positions) during functionalization .

Basic: How do substituents influence the pKa of pyridine N-oxide derivatives?

Answer:

Electron-withdrawing groups (e.g., -Cl) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., -CH) increase pKa. For example, 4-methoxypyridine 1-oxide has a pKa of 2.05, whereas 4-dimethylaminopyridine 1-oxide has a pKa of 3.88 due to resonance effects .

Advanced: How can computational modeling guide the design of pyridine N-oxide derivatives with enhanced properties?

Answer:

DFT studies predict electron density distribution, HOMO-LUMO gaps, and adsorption energies on metal surfaces. For corrosion inhibitors, simulations can identify derivatives with stronger metal-binding affinity. Molecular dynamics (MD) further models interactions in solution-phase environments .

Basic: What safety considerations are critical when handling pyridine N-oxide derivatives?

Answer:

- Stability : Monitor for peroxide formation under light or oxygen exposure, though N-oxides are less prone than ethers.

- Storage : Keep in airtight containers with desiccants to prevent hydrolysis.

- PPE : Use gloves and goggles to avoid skin/eye contact, as some derivatives may be irritants .

Advanced: What are best practices for ensuring reproducibility in kinetic studies of pyridine N-oxide reactions?

Answer:

- Standardized Protocols : Pre-dry solvents and reagents (e.g., dichloromethane over molecular sieves).

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress.

- Control Experiments : Include internal standards (e.g., deuterated analogs) to calibrate instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.